molecular formula C7H8N4O B1418345 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 41266-64-2

5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No. B1418345
CAS RN: 41266-64-2
M. Wt: 164.16 g/mol
InChI Key: KJSPUHDSNMIONN-UHFFFAOYSA-N
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Description

“5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound with the molecular formula C9H9N5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo .


Molecular Structure Analysis

The molecular structure of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be analyzed using various techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be complex. For example, thermal retro Diels–Alder (RDA) reaction of certain compounds resulted in the target compounds as single products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be determined using various analytical techniques. The average mass of the compound is 219.266 Da .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • [1,2,4]Triazolo[1,5-a]pyrimidines are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .
    • The synthetic strategies used for diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs and their pharmacological applications have been the focus of many studies .
    • Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
  • Organic Chemistry

    • Methods for obtaining [1,2,4]triazolo[1,5-a]pyridines are summarized in previously published reviews .
    • A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .
    • For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .
  • Energetic Materials

    • [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
    • Among them, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .
    • The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .
  • Hepatitis C Treatment

    • 2-(4-{2-[(2R)-2-Cyclopentyl-5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-4-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl]-ethyl}-2-fluoro-phenyl)-2-methyl-propionitrile, a compound related to “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one”, has been synthesized on a multikilogram scale using a merging Heck coupling reaction .
    • This compound is an inhibitor of the hepatitis C viral polymerase (HCVP) enzyme .
  • Retro Diels Alder Protocol

    • The Retro Diels Alder (RDA) reaction has been used for the regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .
    • Thermal RDA reaction of certain compounds resulted in the target compounds as single products .
    • This method provides a new pathway for the synthesis of [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .
  • Umicore Catalysts

    • A compound related to “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” has been synthesized on a multikilogram scale using a merging Heck coupling reaction .
    • This compound is an inhibitor of the hepatitis C viral polymerase (HCVP) enzyme .
    • This indicates potential applications in the development of antiviral drugs .

Future Directions

The future directions in the research of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” and similar compounds could involve their potential use in cancer treatment. For instance, a new set of small molecules featuring the privileged pyrazolo pyrimidine and pyrazolo triazolo pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPUHDSNMIONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=O)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656511
Record name 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

CAS RN

41266-64-2
Record name 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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